Hedyotisol A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C42H50O16 |

|---|---|

Molecular Weight |

810.8 g/mol |

IUPAC Name |

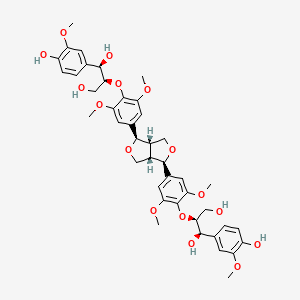

(1R,2S)-2-[4-[(3R,3aS,6R,6aS)-6-[4-[(1R,2S)-1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy-3,5-dimethoxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-1-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol |

InChI |

InChI=1S/C42H50O16/c1-49-29-11-21(7-9-27(29)45)37(47)35(17-43)57-41-31(51-3)13-23(14-32(41)52-4)39-25-19-56-40(26(25)20-55-39)24-15-33(53-5)42(34(16-24)54-6)58-36(18-44)38(48)22-8-10-28(46)30(12-22)50-2/h7-16,25-26,35-40,43-48H,17-20H2,1-6H3/t25-,26-,35+,36+,37-,38-,39+,40+/m1/s1 |

InChI Key |

LSWNERGQFCAXLI-RBGMVGGZSA-N |

Isomeric SMILES |

COC1=CC(=CC(=C1O[C@@H](CO)[C@@H](C2=CC(=C(C=C2)O)OC)O)OC)[C@H]3[C@@H]4CO[C@H]([C@@H]4CO3)C5=CC(=C(C(=C5)OC)O[C@@H](CO)[C@@H](C6=CC(=C(C=C6)O)OC)O)OC |

Canonical SMILES |

COC1=CC(=CC(=C1OC(CO)C(C2=CC(=C(C=C2)O)OC)O)OC)C3C4COC(C4CO3)C5=CC(=C(C(=C5)OC)OC(CO)C(C6=CC(=C(C=C6)O)OC)O)OC |

Origin of Product |

United States |

Foundational & Exploratory

Hedyotisol A: A Technical Overview of its Discovery and Natural Sources

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Hedyotisol A is a novel dilignan natural product, first identified from the plant species Hedyotis lawsoniae. This technical guide provides a comprehensive overview of the discovery of this compound, its natural sources, and a detailed look at its physicochemical properties. Due to the limited publicly available information on its specific biological activities, this document also explores the known therapeutic properties of structurally related compounds, such as syringaresinol (B1662434), to infer potential areas of investigation for this compound. This guide is intended to serve as a foundational resource for researchers interested in the further study and potential development of this compound.

Discovery and Natural Sources

This compound, along with its stereoisomers Hedyotisol B and C, was first isolated in 1985 from the leaves of Hedyotis lawsoniae, a plant belonging to the Rubiaceae family.[1] This family of plants is known for producing a wide array of bioactive secondary metabolites. The initial discovery and structure elucidation were carried out by Kikuchi and his team, who identified these compounds as novel dilignans.

While Hedyotis lawsoniae is the original reported source of this compound, subsequent phytochemical studies have identified its presence in other plant species, including Tarenna attenuata, Bambusa emeiensis, and Brassica fruticulosa.[1]

Physicochemical Properties

The chemical structure and properties of this compound have been characterized using various spectroscopic and computational methods. A summary of its key physicochemical data is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₄₂H₅₀O₁₆ | PubChem |

| Molecular Weight | 810.8 g/mol | PubChem |

| IUPAC Name | (1S,2S)-2-[4-[(3R,3aS,6R,6aS)-6-[4-[(1S,2S)-1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy-3,5-dimethoxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-1-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol | PubChem |

| CAS Number | 95732-59-5 | ChemicalBook |

| Predicted Boiling Point | 1012.1 ± 65.0 °C | ChemicalBook |

| Predicted Density | 1.346 ± 0.06 g/cm³ | ChemicalBook |

| Predicted pKa | 9.59 ± 0.31 | ChemicalBook |

| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | ChemicalBook |

Experimental Protocols

General Isolation and Purification of this compound

While the specific details from the original 1985 publication are not fully available, a general protocol for the isolation of this compound from Hedyotis lawsoniae leaves can be outlined based on standard phytochemical methods for lignan (B3055560) extraction.

1. Extraction:

-

Dried and powdered leaves of Hedyotis lawsoniae are subjected to solvent extraction, typically with methanol (B129727) or ethanol, at room temperature for an extended period or under reflux for a shorter duration.

-

The resulting crude extract is then concentrated under reduced pressure to yield a viscous residue.

2. Fractionation:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

-

The fractions are monitored by thin-layer chromatography (TLC) to track the presence of the compounds of interest. This compound, being a polar compound, is expected to be enriched in the ethyl acetate or n-butanol fractions.

3. Chromatographic Purification:

-

The enriched fraction is subjected to column chromatography over silica (B1680970) gel, eluting with a gradient of chloroform and methanol.

-

Fractions are collected and further purified by repeated column chromatography, including Sephadex LH-20 chromatography, to remove pigments and other impurities.

-

Final purification is typically achieved by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Structure Elucidation

The structure of this compound was originally determined by a combination of spectroscopic techniques, including:

-

UV-Vis Spectroscopy: To identify the presence of chromophores.

-

IR Spectroscopy: To determine the presence of functional groups such as hydroxyls and aromatic rings.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H-NMR, ¹³C-NMR, and 2D-NMR techniques (COSY, HMQC, HMBC) to establish the connectivity of atoms and the stereochemistry of the molecule.

Biological Activity and Therapeutic Potential

To date, there is a lack of specific studies on the biological activities of purified this compound. However, the core chemical structure of this compound includes a syringaresinol moiety. Syringaresinol is a well-studied lignan known to possess a range of pharmacological properties, which may suggest potential therapeutic avenues for this compound.

Structurally related lignans, such as syringaresinol, have demonstrated significant anti-inflammatory and antioxidant activities.[2][3][4][5] These compounds are known to modulate key signaling pathways involved in inflammation and oxidative stress.

Potential Anti-inflammatory and Antioxidant Mechanisms (Inferred from Syringaresinol)

-

Inhibition of Pro-inflammatory Mediators: Syringaresinol has been shown to suppress the production of nitric oxide (NO) and pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[4]

-

Modulation of Inflammatory Signaling Pathways: It can inhibit the activation of nuclear factor-kappa B (NF-κB) and downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4]

-

Activation of the Nrf2 Antioxidant Pathway: Syringaresinol can activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of the cellular antioxidant response.[6] This leads to the upregulation of antioxidant enzymes.

-

Inhibition of TGF-β/Smad Signaling: In the context of diabetic cardiomyopathy, syringaresinol has been found to inhibit the transforming growth factor-β (TGF-β)/Smad signaling pathway, which is involved in fibrosis.[6]

Given these activities of its core component, this compound represents a promising candidate for further investigation into its anti-inflammatory and antioxidant potential.

Visualizations

Caption: General workflow for the isolation and purification of this compound.

Caption: Inferred anti-inflammatory pathway of this compound based on syringaresinol.

Future Directions

The discovery of this compound has opened up new avenues for natural product research. However, a significant gap in knowledge exists regarding its biological activity. Future research should focus on:

-

Comprehensive Biological Screening: Evaluating the cytotoxic, anti-inflammatory, antioxidant, and antimicrobial activities of pure this compound.

-

Mechanism of Action Studies: If biological activity is confirmed, elucidating the specific molecular targets and signaling pathways affected by this compound.

-

In Vivo Efficacy: Assessing the therapeutic potential of this compound in relevant animal models of disease.

-

Synthetic Approaches: Developing a total synthesis of this compound to ensure a sustainable supply for further research and development.

References

- 1. This compound | C42H50O16 | CID 53354809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A comprehensive review on the plant sources, pharmacological activities and pharmacokinetic characteristics of Syringaresinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Syringaresinol Protects against Type 1 Diabetic Cardiomyopathy by Alleviating Inflammation Responses, Cardiac Fibrosis, and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activities of Hedyotisol A: An Unfolding Narrative

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction

Hedyotisol A, a dilignan isolated from Hedyotis lawsoniae, belongs to a class of natural products that have garnered significant interest for their potential therapeutic applications. While the broader biological activities of Hedyotis species, particularly Hedyotis diffusa, are well-documented, specific research delineating the bioactivity profile of this compound remains limited in publicly accessible scientific literature. This technical guide aims to synthesize the available information on the biological activities of compounds from Hedyotis species, providing a framework for potential research directions and therapeutic applications of this compound. Due to the current scarcity of data specifically on this compound, this document will draw upon the activities of related compounds and extracts from the Hedyotis genus to infer potential areas of interest.

Core Biological Activities of Hedyotis Species

Extracts from Hedyotis diffusa, a plant rich in bioactive compounds, have demonstrated significant anti-inflammatory and anticancer properties. These activities are often attributed to a variety of constituents, including anthraquinones, flavonoids, and terpenoids.

Anti-inflammatory Activity

Research into the anti-inflammatory effects of Hedyotis diffusa extracts has pointed towards the modulation of key inflammatory pathways. While specific studies on this compound are not available, other compounds isolated from Hedyotis diffusa have shown potent inhibitory effects on inflammatory mediators. For instance, certain iridoid derivatives from Hedyotis diffusa have demonstrated significant suppression of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells, with IC50 values in the low micromolar range.[1]

Anticancer Activity

The anticancer potential of Hedyotis diffusa is a primary focus of research. Extracts from this plant have been shown to inhibit the growth of various cancer cell lines, including colorectal, breast, and lung cancer. The mechanisms underlying these effects are multifaceted and appear to involve the induction of apoptosis and the modulation of critical signaling pathways.

Signaling Pathways Implicated in the Activity of Hedyotis diffusa Extracts

Several key signaling pathways have been identified as targets for the bioactive constituents of Hedyotis diffusa. Understanding these pathways provides a roadmap for investigating the specific mechanisms of this compound.

-

STAT3 Signaling Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a crucial regulator of cell proliferation and survival. Extracts from Hedyotis diffusa have been shown to suppress STAT3 phosphorylation, leading to the inhibition of tumor growth and the induction of apoptosis in colorectal cancer models.[2][3] This suggests that compounds within the extract, potentially including this compound, may act as STAT3 inhibitors.

-

AKT and ERK Signaling Pathways: The PI3K/AKT and MAPK/ERK pathways are central to cell growth, differentiation, and survival. Chloroform extracts of Hedyotis diffusa have been observed to decrease the phosphorylation of both AKT and ERK in human colorectal cancer cells, suggesting that the anticancer effects are mediated, at least in part, through the suppression of these pathways.

-

Sonic Hedgehog (SHH) Signaling Pathway: The Sonic hedgehog (SHH) signaling pathway plays a role in angiogenesis, the formation of new blood vessels that is critical for tumor growth and metastasis. Extracts of Hedyotis diffusa have been found to inhibit this pathway, leading to a reduction in colorectal cancer angiogenesis.[4]

Experimental Protocols of Related Compounds

While detailed experimental protocols for this compound are not available, the methodologies used to evaluate other compounds from Hedyotis diffusa can serve as a template for future studies.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition

A common method to assess anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in macrophage cell lines, such as RAW 264.7, stimulated with lipopolysaccharide (LPS).

Workflow for NO Inhibition Assay

Caption: Workflow for determining the in vitro anti-inflammatory activity of this compound by measuring the inhibition of nitric oxide production.

In Vitro Anticancer Assay: Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Workflow for MTT Cytotoxicity Assay

Caption: Workflow for assessing the cytotoxic activity of this compound on cancer cell lines using the MTT assay.

Quantitative Data on Related Compounds from Hedyotis diffusa

While quantitative data for this compound is not available, the following table summarizes the IC50 values for other compounds isolated from Hedyotis diffusa in various biological assays. This data provides a benchmark for the potential potency of this compound.

| Compound Class | Assay | Cell Line | IC50 (µM) | Reference |

| Iridoid Derivatives | Nitric Oxide Inhibition | RAW 264.7 | 5.69 - 6.84 | [1] |

Future Directions

The significant biological activities demonstrated by extracts of Hedyotis diffusa and its isolated compounds strongly suggest that this compound is a promising candidate for further investigation. Future research should focus on:

-

Isolation and Purification: Developing efficient methods for the isolation and purification of this compound in sufficient quantities for comprehensive biological evaluation.

-

In Vitro Screening: A systematic in vitro screening of this compound against a panel of cancer cell lines and in various anti-inflammatory assays to determine its potency and selectivity.

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which this compound exerts its biological effects, with a focus on the signaling pathways known to be modulated by Hedyotis diffusa extracts.

-

In Vivo Studies: Evaluating the efficacy and safety of this compound in preclinical animal models of cancer and inflammation.

Conclusion

While direct evidence for the biological activity of this compound is currently lacking in the scientific literature, the well-established therapeutic potential of Hedyotis species provides a strong rationale for its investigation. The information compiled in this guide, drawn from studies on related compounds and extracts, offers a valuable starting point for researchers and drug development professionals interested in exploring the promise of this compound as a novel therapeutic agent. The path forward requires a dedicated effort to isolate, characterize, and systematically evaluate this intriguing natural product.

References

- 1. Seventeen undescribed iridoid derivatives with anti-inflammatory effects from Hedyotis diffusa and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hedyotis diffusa Willd inhibits colorectal cancer growth in vivo via inhibition of STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hedyotis diffusa Willd Inhibits Colorectal Cancer Growth in Vivo via Inhibition of STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hedyotis diffusa Willd extract suppresses Sonic hedgehog signaling leading to the inhibition of colorectal cancer angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethnobotanical Insights and Pharmacological Mechanisms of Bioactive Compounds from Hedyotis Species

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The genus Hedyotis, encompassing species such as Hedyotis diffusa and Hedyotis corymbosa, holds a significant place in traditional medicine systems, particularly in Asia, for the treatment of a wide array of ailments, including cancer and inflammatory diseases. This technical guide provides a comprehensive overview of the ethnobotanical applications of these plants, with a focused exploration of the key bioactive compounds responsible for their therapeutic effects. While the initially queried compound "Hedyotisol A" did not yield specific findings, this guide pivots to an in-depth analysis of well-characterized constituents: asperuloside (B190621), ursolic acid, oleanolic acid, rutin (B1680289), and quercetin (B1663063). This document details their quantitative anti-inflammatory and anti-cancer activities, elucidates the underlying signaling pathways, and provides detailed experimental protocols for their isolation and biological evaluation. The information is presented to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Ethnobotanical Uses of Hedyotis diffusa and Hedyotis corymbosa

Hedyotis diffusa (also known as Oldenlandia diffusa) and Hedyotis corymbosa have a long history of use in traditional medicine, particularly in Traditional Chinese Medicine and Ayurveda.[1][2][3] The whole plants are typically used, often in the form of decoctions, powders, or fresh juice.[4]

Table 1: Ethnobotanical Uses of Hedyotis diffusa

| Medical Condition | Traditional Use and Preparation |

| Cancer (various) | The whole plant is used, often in decoctions, as a primary or adjunctive therapy for various cancers, including colorectal, breast, and lung cancer.[5][6][7] It is believed to clear heat and toxins. |

| Inflammation | Used to treat a range of inflammatory conditions such as appendicitis, hepatitis, and urethritis.[5][7] It is traditionally prepared as a decoction. |

| Infections | The plant is used for its antibacterial and antiviral properties to treat infections like sore throat and bronchitis. |

| Other Uses | The root juice has been used for asthma, urinary disorders, and rheumatism.[5][8] |

Table 2: Ethnobotanical Uses of Hedyotis corymbosa

| Medical Condition | Traditional Use and Preparation |

| Fever and Inflammation | A decoction of the aerial parts is used as a cooling medicine to treat fevers and inflammatory conditions.[1][3] The fresh juice is also applied topically to soothe burning sensations.[3] |

| Liver Disorders | Traditionally used to manage liver ailments and jaundice.[1] |

| Cancer | The plant is used in traditional remedies for its anti-cancer properties.[9][10] |

| Skin Conditions | Freshly ground paste mixed with oil is applied topically for eczema and psoriasis.[2] Decoctions are also used for skin eruptions.[3] |

| Digestive Ailments | Used as a digestive aid and to treat dysentery.[4] |

Bioactive Compounds and Quantitative Pharmacological Data

The therapeutic effects of Hedyotis species are attributed to a rich diversity of phytochemicals. This section focuses on the quantitative anti-inflammatory and anti-cancer activities of five key bioactive compounds.

Table 3: Quantitative Anti-inflammatory Activity of Bioactive Compounds

| Compound | Assay | Cell Line/Model | IC50 / Effect |

| Asperuloside | Nitric Oxide (NO) Production | LPS-induced RAW 264.7 macrophages | Significant suppression of NO production. |

| Pro-inflammatory Cytokines (TNF-α, IL-6) | LPS-induced RAW 264.7 macrophages | Significant decrease in TNF-α and IL-6 production.[11] | |

| Rutin | Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | Various in vivo and in vitro models | Inhibition of pro-inflammatory cytokine production.[4] |

| Quercetin | Pro-inflammatory Cytokines (TNF-α, IL-1β) | HMGB1-induced macrophages | Inhibition of TNF-α and IL-1β mRNA expression. |

Table 4: Quantitative Anti-cancer Activity of Bioactive Compounds

| Compound | Cancer Type | Cell Line | IC50 |

| Asperuloside | Breast Cancer | YMB-1 | 0.7 µg/mL |

| Leukemia | HL60 | 11.0 µg/mL | |

| Epidermoid Carcinoma | KB | 104.2 µg/mL | |

| Ursolic Acid | Breast Cancer | MCF-7 | 20 µM, 37 µM, 7.96 µM |

| Breast Cancer | MDA-MB-231 | 9.02 µM | |

| Breast Cancer | T47D, MCF-7, MDA-MB-231 | 231 µg/ml, 221 µg/ml, 239 µg/ml | |

| Oleanolic Acid | Liver Cancer | HepG2 | 30 µM, 31.94 µg/mL |

| Breast Cancer (synthetic derivative) | MCF-7 | 4.0 µM | |

| Quercetin | Various | Various | Dose-dependent inhibition of various cancer cell lines. |

| Rutin | Colorectal Cancer | Reported to inhibit proliferation, angiogenesis, and metastasis. |

Signaling Pathways in Anti-inflammatory and Anti-cancer Activity

The bioactive compounds from Hedyotis species exert their therapeutic effects by modulating key cellular signaling pathways involved in inflammation and cancer progression. The Nuclear Factor-kappa B (NF-κB) and Phosphoinositide 3-kinase (PI3K)/Akt pathways are two of the most significant.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[12] Bioactive compounds like asperuloside and rutin have been shown to inhibit the activation of the NF-κB pathway, thereby reducing the production of inflammatory mediators.[4][11][13]

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and growth. Aberrant activation of this pathway is a common feature in many cancers. Growth factors activate receptor tyrosine kinases (RTKs), which in turn activate PI3K. PI3K then phosphorylates PIP2 to generate PIP3, a second messenger that recruits and activates Akt. Activated Akt phosphorylates a multitude of downstream targets, promoting cell survival and proliferation while inhibiting apoptosis.[1][14] Compounds like ursolic acid and quercetin have been demonstrated to exert their anti-cancer effects by inhibiting the PI3K/Akt pathway.[2][9][15][16]

Experimental Protocols

This section provides detailed methodologies for the isolation of a key bioactive compound and a standard protocol for assessing the cytotoxic effects of these compounds.

Isolation of Asperuloside from Hedyotis corymbosa

This protocol is adapted from methodologies described for the isolation of iridoid glycosides from Hedyotis species.[17][18][19]

Methodology:

-

Plant Material: Whole plants of Hedyotis corymbosa are collected, identified, washed, and dried. The dried plant material is then powdered.

-

Extraction: The powdered plant material is extracted with technical grade ethanol at room temperature with agitation for a specified period. The extraction process is repeated multiple times to ensure maximum yield.

-

Concentration: The ethanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Fractionation: The crude extract is suspended in a methanol-water mixture and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, typically n-hexane, methylene chloride, and ethyl acetate.

-

Column Chromatography: The methylene chloride fraction, which has been reported to show significant cytotoxic activity, is subjected to column chromatography on silica (B1680970) gel.[17][18][19] The column is eluted with a gradient of solvents, such as a mixture of chloroform (B151607) and methanol, to separate the components.

-

Further Purification: Fractions showing the presence of the target compound (monitored by Thin Layer Chromatography) are pooled and subjected to further purification using repeated column chromatography, potentially with different stationary phases like Sephadex LH-20 or reversed-phase C18 silica gel.

-

Structural Elucidation: The purified compound is identified as asperuloside based on the analysis of its spectroscopic data, including 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[17][18][19]

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[20][21]

Methodology:

-

Cell Seeding: Cancer cells are harvested and seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., ursolic acid) for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the treatment period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well.

-

Formazan Crystal Formation: The plates are incubated for 1-4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The MTT solution is removed, and a solubilization solution (e.g., DMSO or a specialized solubilizing buffer) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The 50% inhibitory concentration (IC50) value is determined from the dose-response curve.

Conclusion

The ethnobotanical uses of Hedyotis diffusa and Hedyotis corymbosa provide a valuable starting point for the discovery of novel therapeutic agents. The bioactive compounds discussed in this guide, including asperuloside, ursolic acid, oleanolic acid, rutin, and quercetin, have demonstrated significant anti-inflammatory and anti-cancer activities. The elucidation of their mechanisms of action, particularly their modulation of the NF-κB and PI3K/Akt signaling pathways, offers promising avenues for the development of targeted therapies. The experimental protocols provided herein serve as a foundation for further research and development in this field. Continued investigation into the synergistic effects of these compounds and their optimization through medicinal chemistry approaches may lead to the development of new and effective treatments for cancer and inflammatory diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Potential mechanisms of quercetin in cancer prevention: focus on cellular and molecular targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. What is the mechanism of Rutin? [synapse.patsnap.com]

- 5. mdpi.com [mdpi.com]

- 6. Quercetin as an innovative therapeutic tool for cancer chemoprevention: Molecular mechanisms and implications in human health - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Oleanolic acid and its synthetic derivatives for the prevention and therapy of cancer: Preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Asperuloside and Asperulosidic Acid Exert an Anti-Inflammatory Effect via Suppression of the NF-κB and MAPK Signaling Pathways in LPS-Induced RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Asperuloside and Asperulosidic Acid Exert an Anti-Inflammatory Effect via Suppression of the NF-κB and MAPK Signaling Pathways in LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cusabio.com [cusabio.com]

- 15. Ursolic acid inhibits breast cancer growth by inhibiting proliferation, inducing autophagy and apoptosis, and suppressing inflammatory responses via the PI3K/AKT and NF-κB signaling pathways in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ursolic acid inhibits breast cancer growth by inhibiting proliferation, inducing autophagy and apoptosis, and suppressing inflammatory responses via the PI3K/AKT and NF-κB signaling pathways in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. media.neliti.com [media.neliti.com]

- 18. Isolation of an Anti-Cancer Asperuloside From Hedyotis Corymbosa L. - Neliti [neliti.com]

- 19. researchgate.net [researchgate.net]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. texaschildrens.org [texaschildrens.org]

The Putative Biosynthetic Pathway of Hedyotisol A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hedyotisol A, a novel dilignan isolated from Hedyotis lawsoniae, presents a complex chemical architecture with potential pharmacological significance. Its structure comprises a central syringaresinol (B1662434) core linked to two 1-(4-hydroxyphenyl)propan-1,2,3-triol units via ether bonds. While the complete biosynthetic pathway of this compound has not been experimentally elucidated, a putative pathway can be proposed based on the well-established principles of lignan (B3055560) biosynthesis. This technical guide provides an in-depth overview of the proposed biosynthetic route, from the initial precursors in the phenylpropanoid pathway to the final intricate structure of this compound. The guide details the key enzymatic steps, intermediate molecules, and plausible "tailoring" reactions. Furthermore, it includes a compilation of relevant quantitative data from related pathways and detailed experimental protocols for key enzymatic assays, offering a valuable resource for researchers investigating the biosynthesis of complex lignans (B1203133) and for professionals in drug development exploring novel natural products.

Introduction to this compound and Lignan Biosynthesis

This compound is a complex dilignan with a C42H50O16 molecular formula, characterized by a central syringaresinol unit. Lignans are a large class of phenylpropanoid derivatives formed by the oxidative coupling of two or more monolignol units. Their biosynthesis is a branch of the general phenylpropanoid pathway, a major route for the synthesis of a wide array of plant secondary metabolites. The biosynthesis of lignans can be broadly divided into three stages:

-

Monolignol Biosynthesis: The formation of p-coumaryl, coniferyl, and sinapyl alcohols from phenylalanine via the phenylpropanoid pathway.

-

Oxidative Coupling: The dimerization of monolignols to form the core lignan scaffold, a reaction often mediated by dirigent proteins and laccases or peroxidases.

-

Tailoring Reactions: Subsequent enzymatic modifications of the core lignan structure, such as reductions, oxidations, methylations, and glycosylations, leading to the vast diversity of lignan structures observed in nature.

This compound's structure suggests a biosynthetic pathway that involves the formation of a syringaresinol core followed by significant tailoring reactions to attach the two phenylpropane side chains.

Proposed Biosynthetic Pathway of this compound

The putative biosynthetic pathway for this compound is proposed to begin with the synthesis of sinapyl alcohol, followed by the formation of the syringaresinol core, and culminating in the attachment of two 1-(4-hydroxyphenyl)propan-1,2,3-triol units.

Stage 1: Biosynthesis of Sinapyl Alcohol (Monolignol)

The biosynthesis of sinapyl alcohol, the precursor to the syringaresinol core of this compound, originates from the amino acid L-phenylalanine through the general phenylpropanoid pathway. This pathway involves a series of enzymatic reactions catalyzed by several key enzymes.

-

Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate 4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.

-

4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid by converting it to p-coumaroyl-CoA.

-

p-Hydroxycinnamoyl-CoA:shikimate p-hydroxycinnamoyltransferase (HCT): Transfers the p-coumaroyl group to shikimate.

-

p-Coumaroyl shikimate 3'-hydroxylase (C3'H): Another cytochrome P450 enzyme that hydroxylates the p-coumaroyl shikimate to caffeoyl shikimate.

-

HCT: Catalyzes the reverse reaction, converting caffeoyl shikimate back to caffeoyl-CoA.

-

Caffeoyl-CoA O-methyltransferase (CCoAOMT): Methylates the 3'-hydroxyl group of caffeoyl-CoA to produce feruloyl-CoA.

-

Cinnamoyl-CoA reductase (CCR): Reduces feruloyl-CoA to coniferaldehyde (B117026).

-

Ferulate 5-hydroxylase (F5H): A cytochrome P450 enzyme that hydroxylates coniferaldehyde to 5-hydroxyconiferaldehyde (B1237348).

-

Caffeic acid O-methyltransferase (COMT): Methylates the 5-hydroxyl group of 5-hydroxyconiferaldehyde to produce sinapaldehyde (B192390).

-

Cinnamyl alcohol dehydrogenase (CAD): Reduces sinapaldehyde to sinapyl alcohol.

// Nodes for metabolites Phe [label="L-Phenylalanine", fillcolor="#F1F3F4", fontcolor="#202124"]; Cin [label="Cinnamic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; pCou [label="p-Coumaric Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; pCouCoA [label="p-Coumaroyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; pCouShik [label="p-Coumaroyl Shikimate", fillcolor="#F1F3F4", fontcolor="#202124"]; CafShik [label="Caffeoyl Shikimate", fillcolor="#F1F3F4", fontcolor="#202124"]; CafCoA [label="Caffeoyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; FerCoA [label="Feruloyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; ConAld [label="Coniferaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; FiveOHConAld [label="5-Hydroxyconiferaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; SinAld [label="Sinapaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; SinAlc [label="Sinapyl Alcohol", fillcolor="#FBBC05", fontcolor="#202124"];

// Nodes for enzymes PAL [label="PAL", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; C4H [label="C4H", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; FourCL [label="4CL", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; HCT1 [label="HCT", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; C3H [label="C3'H", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; HCT2 [label="HCT", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CCoAOMT [label="CCoAOMT", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CCR [label="CCR", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; F5H [label="F5H", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; COMT [label="COMT", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CAD [label="CAD", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges representing reactions Phe -> Cin [label="PAL"]; Cin -> pCou [label="C4H"]; pCou -> pCouCoA [label="4CL"]; pCouCoA -> pCouShik [label="HCT"]; pCouShik -> CafShik [label="C3'H"]; CafShik -> CafCoA [label="HCT"]; CafCoA -> FerCoA [label="CCoAOMT"]; FerCoA -> ConAld [label="CCR"]; ConAld -> FiveOHConAld [label="F5H"]; FiveOHConAld -> SinAld [label="COMT"]; SinAld -> SinAlc [label="CAD"]; }

Figure 1: Biosynthesis of Sinapyl Alcohol. This diagram illustrates the enzymatic steps from L-phenylalanine to sinapyl alcohol.

Stage 2: Formation of the Syringaresinol Core

The formation of the central syringaresinol core of this compound is proposed to occur through the oxidative coupling of two sinapyl alcohol molecules. This reaction is stereospecific and is likely mediated by a dirigent protein (DIR) and an oxidizing enzyme, such as a laccase (LAC) or peroxidase (POX).

-

Laccase/Peroxidase (LAC/POX): These enzymes catalyze the one-electron oxidation of sinapyl alcohol to form sinapyl alcohol radicals.

-

Dirigent Protein (DIR): A dirigent protein is hypothesized to capture two sinapyl alcohol radicals and orient them in a specific manner to facilitate a stereoselective 8-8' coupling, leading to the formation of (+)-syringaresinol.

Stage 3: Putative Tailoring Reactions for this compound Formation

The final and most speculative stage in the biosynthesis of this compound involves the attachment of two 1-(4-hydroxyphenyl)propan-1,2,3-triol units to the syringaresinol core via ether linkages. This complex modification likely involves a series of enzymatic reactions for which direct evidence is currently lacking. A plausible sequence of events is proposed below:

-

Synthesis of the Phenylpropane Unit: The 1-(4-hydroxyphenyl)propan-1,2,3-triol unit is likely derived from the phenylpropanoid pathway, possibly from p-coumaric acid or a related intermediate. This would require a series of hydroxylation and potentially reduction steps, catalyzed by enzymes such as hydroxylases and reductases, to form the triol side chain. The exact sequence and enzymes are unknown.

-

Activation of the Phenylpropane Unit: The 1-(4-hydroxyphenyl)propan-1,2,3-triol unit would likely need to be activated for the subsequent transfer reaction. This could involve phosphorylation by a kinase or glycosylation by a UDP-glycosyltransferase (UGT).

-

Ether Bond Formation: The final step would be the formation of the two ether linkages between the phenolic hydroxyl groups of the syringaresinol core and the activated 1-(4-hydroxyphenyl)propan-1,2,3-triol units. This reaction is hypothesized to be catalyzed by a specific O-phenylpropanoidtransferase (OPT) or a similar class of transferase enzyme. This enzyme would recognize both the syringaresinol acceptor molecule and the activated phenylpropane donor molecule.

// Nodes for metabolites SinAlc1 [label="Sinapyl Alcohol", fillcolor="#FBBC05", fontcolor="#202124"]; SinAlc2 [label="Sinapyl Alcohol", fillcolor="#FBBC05", fontcolor="#202124"]; Syringaresinol [label="(+)-Syringaresinol", fillcolor="#34A853", fontcolor="#FFFFFF"]; PHP_triol [label="1-(4-hydroxyphenyl)\npropan-1,2,3-triol (activated)", fillcolor="#F1F3F4", fontcolor="#202124"]; HedyotisolA [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Nodes for enzymes LAC_POX [label="LAC/POX", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; DIR [label="DIR", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; OPT [label="Putative\nO-Phenylpropanoid\ntransferase (OPT)", shape=ellipse, style=dashed, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Invisible nodes for layout invis1 [shape=point, width=0]; invis2 [shape=point, width=0];

// Edges representing reactions {rank=same; SinAlc1; SinAlc2} SinAlc1 -> invis1 [arrowhead=none]; SinAlc2 -> invis1 [arrowhead=none]; invis1 -> Syringaresinol [label="LAC/POX + DIR"];

Syringaresinol -> invis2 [arrowhead=none]; PHP_triol -> invis2 [arrowhead=none]; invis2 -> HedyotisolA [label="2x OPT (Putative)"]; }

Figure 2: Putative Biosynthesis of this compound. This diagram shows the proposed pathway from sinapyl alcohol to this compound.

Quantitative Data from Related Biosynthetic Pathways

Direct quantitative data for the this compound biosynthetic pathway is unavailable. However, data from well-studied lignan and phenylpropanoid pathways in other plant species can provide valuable reference points for researchers.

Table 1: Kinetic Properties of Key Enzymes in Phenylpropanoid and Lignan Biosynthesis

| Enzyme | Source Organism | Substrate | Km (µM) | kcat (s-1) | Reference |

| Phenylalanine ammonia-lyase (PAL) | Arabidopsis thaliana | L-Phenylalanine | 270 | 1.5 | (Fellenberg and Vogt, 2015) |

| Cinnamate 4-hydroxylase (C4H) | Arabidopsis thaliana | Cinnamic acid | 1.3 | 0.2 | (Achnine et al., 2004) |

| 4-Coumarate:CoA ligase (4CL) | Populus trichocarpa | p-Coumaric acid | 15 | 2.5 | (Hu et al., 1998) |

| Cinnamoyl-CoA reductase (CCR) | Arabidopsis thaliana | Feruloyl-CoA | 5.7 | 1.8 | (Lauvergeat et al., 2001) |

| Cinnamyl alcohol dehydrogenase (CAD) | Arabidopsis thaliana | Coniferaldehyde | 50 | 33 | (Kim et al., 2004) |

| Laccase (LAC4) | Arabidopsis thaliana | Coniferyl alcohol | 250 | - | (Berthet et al., 2011) |

Table 2: Metabolite Concentrations in Lignan-Producing Tissues

| Metabolite | Plant Species | Tissue | Concentration (µg/g FW) | Reference |

| Coniferyl alcohol | Forsythia x intermedia | Developing xylem | 5 - 15 | (Davin et al., 1992) |

| Sinapyl alcohol | Populus tremuloides | Differentiating xylem | 2 - 8 | (Li et al., 2001) |

| (+)-Pinoresinol | Forsythia x intermedia | Developing xylem | 50 - 150 | (Davin et al., 1992) |

| Secoisolariciresinol | Linum usitatissimum | Seed | 1500 - 3700 | (Ford et al., 2001) |

Detailed Experimental Protocols

The elucidation of a biosynthetic pathway relies on a combination of genetic, biochemical, and analytical techniques. Below are detailed protocols for key experiments relevant to the proposed this compound pathway, adapted from established methodologies.

Heterologous Expression and Purification of Biosynthetic Enzymes

Objective: To produce and purify recombinant enzymes (e.g., PAL, 4CL, CAD, DIR, LAC) for in vitro characterization.

Protocol:

-

Gene Cloning: Amplify the full-length coding sequence of the target gene from Hedyotis lawsoniae cDNA using PCR with gene-specific primers. Clone the PCR product into an appropriate expression vector (e.g., pET-28a for E. coli or pYES-DEST52 for yeast) containing a purification tag (e.g., His-tag).

-

Heterologous Expression: Transform the expression construct into a suitable host strain (E. coli BL21(DE3) or Saccharomyces cerevisiae INVSc1).

-

For E. coli, grow the cells at 37°C to an OD600 of 0.6-0.8, then induce protein expression with 0.1-1.0 mM IPTG and incubate at 16-25°C for 16-24 hours.

-

For yeast, grow the cells in selective medium containing glucose, then transfer to a medium containing galactose to induce expression for 24-48 hours.

-

-

Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme (B549824) for E. coli). Lyse the cells by sonication on ice.

-

Protein Purification: Centrifuge the lysate to pellet cell debris. Apply the supernatant to a Ni-NTA affinity chromatography column. Wash the column with wash buffer (lysis buffer with 20 mM imidazole). Elute the His-tagged protein with elution buffer (lysis buffer with 250 mM imidazole).

-

Protein Analysis: Analyze the purified protein by SDS-PAGE to confirm its size and purity. Determine the protein concentration using a Bradford assay.

In Vitro Enzyme Assays

Objective: To determine the catalytic activity and kinetic parameters of the purified enzymes.

Protocol for a Laccase Assay:

-

Reaction Mixture: Prepare a reaction mixture containing 100 mM sodium acetate (B1210297) buffer (pH 5.0), 1 mM sinapyl alcohol (substrate), and the purified laccase enzyme (1-5 µg). The total reaction volume is typically 200 µL.

-

Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.

-

Reaction Termination and Extraction: Stop the reaction by adding 20 µL of 2 M HCl. Extract the products with 200 µL of ethyl acetate.

-

Analysis: Evaporate the ethyl acetate layer to dryness and redissolve the residue in methanol. Analyze the products by HPLC or LC-MS to identify and quantify the formation of syringaresinol.

-

Kinetic Analysis: To determine Km and Vmax, perform the assay with varying concentrations of sinapyl alcohol and measure the initial reaction rates.

Dirigent Protein-Mediated Coupling Assay

Objective: To demonstrate the stereoselective coupling of monolignols in the presence of a dirigent protein.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing 100 mM sodium phosphate (B84403) buffer (pH 6.5), 1 mM sinapyl alcohol, the purified dirigent protein (5-10 µg), and an oxidizing agent (e.g., 0.1 U of laccase or 1 mM H2O2 and 0.1 U of peroxidase).

-

Incubation: Incubate the reaction at 30°C for 1-2 hours.

-

Product Analysis: Extract the products as described in the laccase assay. Analyze the stereochemistry of the resulting syringaresinol using chiral HPLC to determine the enantiomeric excess.

Conclusion and Future Perspectives

The proposed biosynthetic pathway of this compound provides a robust framework for future research. While the initial steps leading to the syringaresinol core are well-supported by extensive literature on lignan biosynthesis, the final tailoring reactions that attach the two 1-(4-hydroxyphenyl)propan-1,2,3-triol units remain hypothetical. Elucidating these final steps will require a combination of transcriptomics to identify candidate genes from Hedyotis lawsoniae, followed by heterologous expression and in vitro characterization of the encoded enzymes.

Understanding the complete biosynthetic pathway of this compound will not only provide fundamental insights into the metabolic diversity of plants but also open avenues for the biotechnological production of this and other complex lignans. Metabolic engineering strategies in microbial or plant-based systems could be employed to produce this compound in larger quantities for further pharmacological evaluation and potential drug development. The detailed methodologies and comparative data presented in this guide are intended to facilitate these future research endeavors.

The Pharmacological Landscape of Hedyotisol A and a Proxy: An In-Depth Technical Guide to Bioactive Compounds from Hedyotis Species

Disclaimer: Initial research for "Hedyotisol A" revealed a significant lack of publicly available pharmacological data. This compound is a novel dilignan isolated from Hedyotis lawsoniae. At present, its specific biological activities and mechanisms of action have not been characterized in published literature.

Given the user's interest in the pharmacological properties of compounds from the Hedyotis genus, this guide will focus on the extensively studied and pharmacologically active constituents of a related and medicinally prominent species, Hedyotis diffusa . This plant is a source of numerous bioactive compounds with well-documented anti-inflammatory, anticancer, and neuroprotective properties. This technical guide will serve as a comprehensive resource on these properties, providing quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Anti-inflammatory Properties of Bioactive Compounds from Hedyotis diffusa

Extracts and isolated compounds from Hedyotis diffusa have demonstrated significant anti-inflammatory effects. The primary mechanisms involve the inhibition of pro-inflammatory mediators and modulation of key signaling pathways.

Quantitative Data: Anti-inflammatory Activity

| Compound/Extract | Assay | Cell Line/System | IC50 / Inhibition | Reference |

| Anthraquinone 1 | Superoxide Anion Generation | fMLP/CB-induced human neutrophils | 0.92 ± 0.22 µM | [1] |

| Anthraquinone 1 | Elastase Release | fMLP/CB-induced human neutrophils | 0.71 ± 0.22 µM | [1] |

| Anthraquinone 5 | Superoxide Anion Generation | fMLP/CB-induced human neutrophils | 0.15 ± 0.01 µM | [1] |

| Anthraquinone 5 | Elastase Release | fMLP/CB-induced human neutrophils | 0.20 ± 0.02 µM | [1] |

| Iridoid Derivative 2 | Nitric Oxide Production | LPS-induced RAW 264.7 cells | 5.69 µM | [2] |

| Iridoid Derivative 4 | Nitric Oxide Production | LPS-induced RAW 264.7 cells | 6.16 µM | [2] |

| Iridoid Derivative 6 | Nitric Oxide Production | LPS-induced RAW 264.7 cells | 6.84 µM | [2] |

| Flavonoids Extract | Nitric Oxide Production | LPS-stimulated RAW 264.7 cells | Significant reduction at 50-200 µg/ml | [3] |

Experimental Protocol: In Vitro Nitric Oxide (NO) Production Assay

This protocol outlines the determination of the anti-inflammatory activity of a test compound by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Roswell Park Memorial Institute (RPMI) 1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (B12071052) solution

-

Lipopolysaccharide (LPS) from E. coli

-

Test compound (e.g., isolated from Hedyotis diffusa)

-

Dexamethasone (B1670325) (positive control)

-

Griess Reagent System

-

96-well cell culture plates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in RPMI 1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 2 x 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell adherence.

-

Treatment: After 24 hours, treat the cells with various concentrations of the test compound or 15 µM dexamethasone for 1 hour.

-

Stimulation: Following the pre-treatment, stimulate the cells with LPS at a final concentration of 1 µg/mL.

-

Incubation: Incubate the plates for an additional 24 hours.

-

Nitrite Measurement:

-

Collect the culture supernatant from each well.

-

Measure the concentration of nitrite, a stable metabolite of NO, using the Griess Reagent System according to the manufacturer's instructions.

-

Determine the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis: Calculate the percentage of NO production inhibition compared to the LPS-stimulated control group.

Signaling Pathway: NF-κB and MAPK in Inflammation

Total flavonoids from Hedyotis diffusa have been shown to exert their anti-inflammatory effects by suppressing the NF-κB and MAPK signaling pathways.[3]

Anticancer Properties of Bioactive Compounds from Hedyotis diffusa

A significant body of research has focused on the anticancer activities of Hedyotis diffusa constituents, which have been shown to inhibit cancer cell growth, induce apoptosis, and suppress metastasis through various molecular mechanisms.

Quantitative Data: Anticancer Activity

| Compound/Extract | Cancer Cell Line | Assay | IC50 | Reference |

| Ursolic Acid | HepG2 (Liver) | MTT | 36.63 µM | [4] |

| 2-Hydroxy-3-methyl anthraquinone | SPC-1-A (Lung) | MTT | 66 µM | [4] |

| 2-Hydroxy-1-methoxy anthraquinone | SPC-1-A (Lung) | MTT | 79 µM | [4] |

| 10(S)-hydroxy pheophytin a | LNCaP (Prostate) | MTT | 20 µM | [4] |

| Chloroform (B151607) Extract | SW620 (Colorectal) | MTT | Significant inhibition | [5] |

| Ethanol Extract | U87 (Glioblastoma) | MTT | Dose-dependent suppression | [6] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell line of interest (e.g., HepG2, SW620)

-

Complete cell culture medium

-

Test compound (e.g., isolated from Hedyotis diffusa)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and incubate overnight.

-

Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Signaling Pathways in Cancer

Neuroprotective Properties of Bioactive Compounds from Hedyotis diffusa

Several compounds isolated from Hedyotis diffusa have demonstrated significant neuroprotective effects in in vitro models.

Key Findings

A study identified five flavonol glycosides and four O-acylated iridoid glycosides from a methanol (B129727) extract of Hedyotis diffusa. All nine compounds exhibited significant neuroprotective activity in primary cultures of rat cortical cells damaged by L-glutamate.[12]

Experimental Workflow: Neuroprotection Assay

The general workflow for assessing the neuroprotective effects of compounds from Hedyotis diffusa is as follows:

Conclusion

While specific pharmacological data on this compound remains elusive, the broader investigation into the constituents of Hedyotis diffusa reveals a rich source of bioactive compounds with significant therapeutic potential. The anti-inflammatory, anticancer, and neuroprotective properties of these compounds are well-documented and are mediated through the modulation of key cellular signaling pathways. This guide provides a foundational understanding for researchers, scientists, and drug development professionals interested in the pharmacological applications of natural products derived from the Hedyotis genus. Further research is warranted to isolate and characterize the full spectrum of bioactive molecules within these plants and to elucidate their precise mechanisms of action for potential therapeutic development.

References

- 1. Chemical Constituents of Hedyotis diffusa and Their Anti-Inflammatory Bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Seventeen undescribed iridoid derivatives with anti-inflammatory effects from Hedyotis diffusa and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. The Hedyotis diffusa Willd. (Rubiaceae): A Review on Phytochemistry, Pharmacology, Quality Control and Pharmacokinetics [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Hedyotis diffusa Willd extract inhibits the growth of human glioblastoma cells by inducing mitochondrial apoptosis via AKT/ERK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hedyotis diffusa Willd Inhibits Colorectal Cancer Growth in Vivo via Inhibition of STAT3 Signaling Pathway [ouci.dntb.gov.ua]

- 8. Hedyotis diffusa Willd Inhibits Colorectal Cancer Growth in Vivo via Inhibition of STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hedyotis diffusa Willd inhibits colorectal cancer growth in vivo via inhibition of STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [PDF] Hedyotis diffusa Willd Inhibits Colorectal Cancer Growth in Vivo via Inhibition of STAT3 Signaling Pathway | Semantic Scholar [semanticscholar.org]

- 11. Molecular Mechanism of Anti-Colorectal Cancer Effect of Hedyotis diffusa Willd and Its Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Neuroprotective constituents from Hedyotis diffusa - PubMed [pubmed.ncbi.nlm.nih.gov]

Hedyotisol A: A Lignan Compound of Interest from Hedyotis lawsoniae

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hedyotisol A is a complex dilignan compound first isolated from the leaves of Hedyotis lawsoniae.[1] Lignans (B1203133) are a large class of polyphenolic compounds derived from the dimerization of two phenylpropanoid units. They are widely distributed in the plant kingdom and have garnered significant scientific interest due to their diverse and potent biological activities, including anticancer, anti-inflammatory, and antioxidant effects. This guide provides a comprehensive overview of the current, albeit limited, knowledge on this compound, including its chemical properties and natural sources. Due to the scarcity of specific biological data for this compound, this paper also discusses the known pharmacological activities of extracts from the Hedyotis genus and the broader class of lignans to provide a contextual framework for future research.

Chemical and Physical Properties of this compound

This compound is characterized by its complex chemical structure, which is constructed from a syringaresinol (B1662434) unit and two phenylpropane units. It exists as one of three stereoisomers, the others being Hedyotisol B and Hedyotisol C.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄₂H₅₀O₁₆ | PubChem |

| Molecular Weight | 810.8 g/mol | PubChem |

| IUPAC Name | (1S,2S)-2-[4-[(3R,3aS,6R,6aS)-6-[4-[(1S,2S)-1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy-3,5-dimethoxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-1-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol | PubChem |

| CAS Number | 95732-59-5 | PubChem |

| Natural Sources | Hedyotis lawsoniae, Tarenna attenuata, Bambusa emeiensis, Brassica fruticulosa | [1] |

Natural Sources and Isolation

Biological Activities and Mechanism of Action: A Contextual Overview

Currently, there is a significant lack of published data on the specific biological activities and mechanisms of action of isolated this compound. However, the plant genus from which it is derived, Hedyotis, is well-known in traditional medicine and has been the subject of considerable scientific investigation. Furthermore, the broader class of lignans exhibits well-documented pharmacological effects.

Anticancer and Anti-inflammatory Potential of Hedyotis Extracts

Extracts from Hedyotis diffusa, a related and extensively studied species, have demonstrated significant anticancer and anti-inflammatory properties. These activities are often attributed to the synergistic effects of various phytochemicals present in the extracts, including anthraquinones, flavonoids, and terpenoids.

-

Anticancer Effects: Studies on Hedyotis diffusa extracts have shown inhibitory effects on the proliferation of various cancer cell lines. The proposed mechanisms of action are multifaceted and include the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of angiogenesis (the formation of new blood vessels that supply tumors).

-

Anti-inflammatory Effects: Extracts from Hedyotis species have been shown to suppress the production of pro-inflammatory mediators. A key signaling pathway often implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway.

Biological Activities of Lignans

Lignans as a chemical class are known to possess a wide range of biological activities. It is plausible that this compound, as a dilignan, may share some of these properties.

Table 2: Reported Biological Activities of Various Lignans

| Biological Activity | Examples of Lignans | Potential Mechanisms |

| Anticancer | Podophyllotoxin, Enterolactone | Inhibition of tubulin polymerization, induction of apoptosis, modulation of hormone receptors |

| Anti-inflammatory | Pinoresinol, Secoisolariciresinol | Inhibition of NF-κB signaling, reduction of pro-inflammatory cytokine production |

| Antioxidant | Sesamin, Matairesinol | Scavenging of free radicals, upregulation of antioxidant enzymes |

| Antiviral | Podophyllotoxin derivatives | Inhibition of viral replication |

Potential Signaling Pathways

Given the known activities of Hedyotis extracts and other lignans, a potential area of investigation for this compound would be its effect on key cellular signaling pathways involved in cancer and inflammation. The NF-κB signaling pathway is a critical regulator of the inflammatory response and cell survival. Many natural products exert their anti-inflammatory and anticancer effects by inhibiting this pathway.

Experimental Protocols: General Methodologies

As no specific experimental data for this compound is available, this section provides generalized protocols for assays commonly used to evaluate the anticancer and anti-inflammatory activities of natural compounds. These methodologies could be adapted for future studies on this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Plate cancer cells (e.g., human colon cancer cell line HCT116) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Seeding: Plate murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and incubate for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

-

Nitrite (B80452) Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC₅₀ value.

Conclusion and Future Directions

This compound is a structurally complex dilignan with a defined chemical profile. However, there is a notable absence of research on its specific biological activities. While the pharmacological properties of Hedyotis extracts and the broader class of lignans suggest that this compound may possess anticancer and anti-inflammatory potential, dedicated studies are required to confirm these hypotheses.

Future research should focus on:

-

Developing efficient methods for the isolation or synthesis of this compound in quantities sufficient for comprehensive biological screening.

-

Evaluating the cytotoxic effects of this compound against a panel of cancer cell lines to determine its IC₅₀ values and selectivity.

-

Investigating the anti-inflammatory properties of this compound using in vitro and in vivo models.

-

Elucidating the specific molecular mechanisms and signaling pathways modulated by this compound to identify its cellular targets.

Such studies are essential to unlock the potential therapeutic value of this compound and to provide a solid scientific basis for its consideration in drug development programs.

References

Hedyotisol A: A Review of an Underexplored Dilignan

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hedyotisol A is a novel dilignan isolated from the leaves of Hedyotis lawsoniae.[1] Despite its defined chemical structure, a comprehensive review of the scientific literature reveals a significant gap in knowledge regarding its biological activities and mechanism of action. To date, no quantitative data on its pharmacological effects, detailed experimental protocols, or elucidated signaling pathways have been published. This technical guide summarizes the current state of knowledge on this compound, focusing on its chemical properties. Furthermore, it provides an in-depth overview of the broader biological activities exhibited by extracts and other chemical constituents of the Hedyotis genus, offering a valuable context for future research endeavors on this compound.

Chemical Structure and Properties of this compound

This compound is a complex dilignan constructed from a syringaresinol (B1662434) unit and two phenylpropane units.[1] It is stereoisomeric with Hedyotisol B and Hedyotisol C, which were isolated from the same plant source.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C42H50O16 | [2] |

| Molecular Weight | 810.8 g/mol | [2] |

| IUPAC Name | (1S,2S)-2-[4-[(3R,3aS,6R,6aS)-6-[4-[(1S,2S)-1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy-3,5-dimethoxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-1-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol | [2] |

| CAS Number | 95732-59-5 | [2] |

| ChEMBL ID | CHEMBL2268764 | [2] |

Biological Activities of Compounds from the Hedyotis Genus

While no specific biological activities have been reported for this compound, the Hedyotis genus is a rich source of bioactive compounds with a wide range of pharmacological effects. The most studied species, Hedyotis diffusa, has demonstrated anti-inflammatory, anticancer, and neuroprotective properties. These activities are attributed to various classes of compounds, including anthraquinones, flavonoids, and iridoid glycosides.

Anti-inflammatory Activity

Extracts from Hedyotis diffusa have been shown to possess significant anti-inflammatory effects. For instance, certain anthraquinones isolated from this plant have demonstrated potent inhibitory activity against superoxide (B77818) anion generation and elastase release in fMLP/CB-induced human neutrophils.

Table 2: Anti-inflammatory Activity of Anthraquinones from Hedyotis diffusa

| Compound | Target | IC50 (µM) |

| Compound 1 (with 2-isopropyldihydrofuran moiety) | Superoxide anion generation | 0.92 ± 0.22 |

| Elastase release | 0.71 ± 0.22 | |

| Compound 5 (with 2,2-dimethylpyrano ring moiety) | Superoxide anion generation | 0.15 ± 0.01 |

| Elastase release | 0.20 ± 0.02 |

Anticancer Activity

Various extracts of Hedyotis diffusa have been investigated for their anticancer potential. The chloroform (B151607) extract, for example, has been shown to inhibit the proliferation and promote the apoptosis of human colorectal cancer cells (SW620). This effect is associated with the downregulation of anti-apoptotic proteins and the suppression of key signaling pathways.

Neuroprotective Effects

Compounds isolated from Hedyotis diffusa have also exhibited neuroprotective activities. Flavonol and O-acylated iridoid glycosides have shown significant neuroprotective effects in primary cultures of rat cortical cells damaged by L-glutamate.

Potential Mechanisms of Action of Hedyotis Compounds

The diverse biological activities of compounds from the Hedyotis genus are mediated through various molecular mechanisms and signaling pathways.

Inhibition of Inflammatory Mediators

The anti-inflammatory effects of Hedyotis compounds are linked to the inhibition of pro-inflammatory mediators. For example, essential oils from Hedyotis diffusa have been shown to inhibit nitric oxide (NO) production.[3]

Modulation of Apoptosis and Cell Cycle in Cancer

The anticancer activity of Hedyotis extracts often involves the induction of apoptosis and cell cycle arrest in cancer cells. This is achieved by modulating the expression of key regulatory proteins.

Below is a generalized workflow for investigating the anticancer effects of a plant extract, which could be applied to future studies on this compound.

Caption: A potential experimental workflow for evaluating the anticancer activity of this compound.

Regulation of Signaling Pathways

Compounds from Hedyotis diffusa have been found to modulate several key signaling pathways involved in cancer progression, such as the PI3K/Akt and Ras/ERK pathways.

The following diagram illustrates a simplified representation of the PI3K/Akt signaling pathway, a common target for anticancer compounds.

Caption: Hypothetical inhibition of the PI3K/Akt pathway by this compound.

Experimental Protocols

Detailed experimental protocols for the isolation and structural elucidation of this compound can be found in the primary literature. As no biological studies have been conducted, no protocols for bioassays are available for this specific compound. However, researchers can refer to established methodologies for assessing anti-inflammatory, anticancer, and neuroprotective activities, which are widely published in pharmacological literature.

For example, an in vitro anti-inflammatory assay could be conducted as follows:

-

Cell Culture: Culture a suitable cell line, such as RAW 264.7 macrophages, in appropriate media.

-

Stimulation: Induce an inflammatory response by treating the cells with lipopolysaccharide (LPS).

-

Treatment: Concurrently treat the cells with varying concentrations of the test compound (e.g., this compound).

-

Measurement of Inflammatory Markers: After a specific incubation period, measure the levels of inflammatory mediators, such as nitric oxide (using the Griess reagent) or pro-inflammatory cytokines (using ELISA), in the cell culture supernatant.

-

Data Analysis: Calculate the percentage of inhibition of the inflammatory markers at each concentration of the test compound and determine the IC50 value.

Conclusion and Future Directions

This compound remains a chemically characterized but biologically unexplored natural product. The rich pharmacological profile of other compounds from the Hedyotis genus suggests that this compound may also possess significant therapeutic potential. Future research should focus on:

-

Screening for Biological Activities: Evaluating the anti-inflammatory, anticancer, neuroprotective, and other pharmacological activities of this compound using a battery of in vitro and in vivo assays.

-

Mechanism of Action Studies: Elucidating the molecular mechanisms underlying any observed biological activities, including the identification of protein targets and modulation of signaling pathways.

-

Structure-Activity Relationship Studies: Investigating the relationship between the chemical structure of this compound and its biological activity, possibly through the synthesis and evaluation of analogues.

The exploration of this compound's bioactivities represents a promising avenue for the discovery of novel therapeutic agents.

References

- 1. ISOLATION AND STRUCTURES OF HEDYOTISOL-A, -B, AND -C NOVEL DILIGNANS FROM HEDYOTIS LAWSONIAE [jstage.jst.go.jp]

- 2. This compound | C42H50O16 | CID 53354809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Hedyotis diffusa Aerial Parts: Essential Oil Composition, Biological Activity, and In Silico Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Hedyotisol A: Isolation Protocol and Biological Activity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hedyotisol A is a novel dilignan isolated from the leaves of Hedyotis lawsoniae. As a member of the lignan (B3055560) class of polyphenols, this compound is of significant interest for its potential therapeutic properties, including antioxidant and anti-inflammatory activities. This document provides a detailed protocol for the isolation of this compound and summarizes its known biological activities and potential mechanisms of action.

Phytochemical Profile of Hedyotis lawsoniae

The genus Hedyotis is known to be a rich source of various bioactive phytochemicals. Preliminary analysis of Hedyotis lawsoniae reveals the presence of several classes of compounds.

| Phytochemical Class | Presence in Hedyotis lawsoniae |

| Dilignans | +++ |

| Flavonoids | ++ |

| Triterpenoids | + |

| Phenolic Acids | + |

(Note: This table is a qualitative summary based on general findings for the Hedyotis genus and the specific isolation of this compound.)

Isolation of this compound from Hedyotis lawsoniae

The following protocol is based on the established phytochemical isolation of lignans (B1203133) and the specific mention of this compound's isolation by Kikuchi et al. (1984).[1]

Experimental Protocol

1. Plant Material Collection and Preparation:

-

Fresh leaves of Hedyotis lawsoniae are collected and air-dried in the shade.

-

The dried leaves are then ground into a coarse powder.

2. Extraction:

-

The powdered plant material is subjected to exhaustive extraction with methanol (B129727) (MeOH) at room temperature.

-

The methanolic extract is then concentrated under reduced pressure to yield a crude extract.

3. Fractionation:

-

The crude methanolic extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl₃), and ethyl acetate (B1210297) (EtOAc).

-

The biologically active fractions, typically the ethyl acetate and chloroform fractions for lignans, are collected.

4. Chromatographic Purification:

-

The active fraction is subjected to column chromatography over silica (B1680970) gel.

-

Elution is performed with a gradient of chloroform and methanol.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing similar compounds are pooled.

-

Further purification of the pooled fractions is achieved by preparative high-performance liquid chromatography (HPLC) on a C18 column using a suitable solvent system (e.g., methanol-water gradient) to yield pure this compound.

Quantitative Data

| Parameter | Value |

| Starting Material | Dried leaves of Hedyotis lawsoniae |

| Extraction Solvent | Methanol |

| Primary Fractionation | Liquid-liquid partitioning |

| Purification Method | Silica gel column chromatography, Prep-HPLC |

| Reported Yield | Data not available in the reviewed literature |

| Purity | >95% (as determined by HPLC) |

(Note: Specific quantitative data on the yield of this compound from the original publication were not available in the searched databases.)

Biological Activity and Signaling Pathways

This compound, as a lignan, is presumed to exhibit significant antioxidant and anti-inflammatory properties. While specific studies on this compound's mechanism of action are limited, the activities of structurally related compounds and general knowledge of lignan bioactivity suggest modulation of key signaling pathways.

Antioxidant Activity

Lignans are known to exert their antioxidant effects through direct radical scavenging and by modulating endogenous antioxidant systems. A plausible mechanism for this compound involves the activation of the Nrf2 signaling pathway.

References

Application Notes & Protocols for the Extraction of Hedyotisol A from Pluchea indica

For Researchers, Scientists, and Drug Development Professionals

Introduction